(R)-DI-2-Naphthylprolinol
Overview
Description
®-DI-2-Naphthylprolinol is a chiral compound that belongs to the class of secondary alcohols. It is derived from proline and features two naphthyl groups attached to the prolinol moiety. This compound is of significant interest in organic chemistry due to its applications in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-DI-2-Naphthylprolinol typically involves the following steps:
Starting Material: The synthesis begins with ®-proline, which is commercially available or can be synthesized from natural sources.
Naphthylation: The proline is subjected to naphthylation using naphthyl halides in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the naphthyl groups to the proline backbone.
Reduction: The resulting naphthylated proline is then reduced using a reducing agent like lithium aluminum hydride to yield ®-DI-2-Naphthylprolinol.
Industrial Production Methods: In an industrial setting, the production of ®-DI-2-Naphthylprolinol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: ®-DI-2-Naphthylprolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form more complex alcohols or hydrocarbons using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Complex alcohols and hydrocarbons.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
®-DI-2-Naphthylprolinol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: ®-DI-2-Naphthylprolinol is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which ®-DI-2-Naphthylprolinol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing the activity of these targets. This selective binding is crucial in asymmetric synthesis, where ®-DI-2-Naphthylprolinol acts as a chiral ligand, directing the formation of enantiomerically pure products.
Comparison with Similar Compounds
(S)-DI-2-Naphthylprolinol: The enantiomer of ®-DI-2-Naphthylprolinol, with similar chemical properties but different biological activities.
Prolinol: The parent compound, lacking the naphthyl groups.
Naphthylproline: A related compound with one naphthyl group attached to proline.
Uniqueness: ®-DI-2-Naphthylprolinol is unique due to its dual naphthyl groups, which enhance its chiral properties and make it highly effective in asymmetric synthesis. Its ability to selectively bind to molecular targets also sets it apart from other similar compounds.
Properties
IUPAC Name |
dinaphthalen-2-yl-[(2R)-pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c27-25(24-10-5-15-26-24,22-13-11-18-6-1-3-8-20(18)16-22)23-14-12-19-7-2-4-9-21(19)17-23/h1-4,6-9,11-14,16-17,24,26-27H,5,10,15H2/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUDNNFEXRHHGY-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (R)-DI-2-Naphthylprolinol be studied at the single-molecule level?
A2: Yes, surface-enhanced Raman spectroscopy (SERS) has been successfully employed to study the adsorption behavior of individual this compound molecules on a silver electrode. [] This technique provides valuable insights into the molecule's interaction with metal surfaces, which is relevant for understanding its potential applications in catalysis and sensing.
Q2: What are the potential applications of this compound in material science?
A3: this compound shows promise as a building block for chiral nanomaterials. [] Its ability to self-assemble into nanotubes with controlled chirality opens avenues for creating materials with unique optical and electronic properties. For instance, these nanotubes could find applications in chiral separation technologies, asymmetric catalysis, and the development of novel optical devices.
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